An In-depth Technical Guide to 4-Nitrophenyl Chloroacetate: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-Nitrophenyl Chloroacetate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrophenyl chloroacetate is a versatile bifunctional reagent widely employed in chemical synthesis and bioconjugation. Its utility stems from the presence of two reactive sites: the chloroacetyl group and the 4-nitrophenyl ester. The latter serves as a good leaving group, facilitating nucleophilic acyl substitution, while the former can act as an alkylating agent. This unique combination makes it a valuable tool for researchers in various fields, including medicinal chemistry and drug development, for applications such as the formation of enzyme inhibitors and the covalent modification of proteins. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key experimental protocols related to 4-nitrophenyl chloroacetate.
Chemical and Physical Properties
4-Nitrophenyl chloroacetate is a light yellow crystalline solid.[1] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₆ClNO₄ | [2] |
| Molecular Weight | 215.59 g/mol | [2] |
| CAS Number | 777-84-4 | [3] |
| Appearance | Light yellow powder/crystals | [1] |
| Melting Point | 73-75 °C | [2] |
| Boiling Point | 334.5 °C at 760 mmHg | [2] |
| Density | 1.434 g/cm³ | [2] |
| Solubility | Soluble in chloroform, acetone, toluene, and benzene. | [4] |
| Storage Temperature | 2-8°C (Refrigerator) | [2] |
Synthesis of 4-Nitrophenyl Chloroacetate
A common laboratory-scale synthesis of 4-nitrophenyl chloroacetate involves the reaction of 4-nitrophenol with chloroacetyl chloride.
Synthesis workflow for 4-nitrophenyl chloroacetate.
Experimental Protocol: Synthesis
Materials:
-
4-Nitrophenol
-
Chloroacetyl chloride
-
Pyridine (or triethylamine)
-
Dichloromethane (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvent for recrystallization (e.g., ethanol/water or hexane/ethyl acetate mixture)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-nitrophenol in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
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Slowly add pyridine (or triethylamine) to the solution with stirring.
-
To this mixture, add chloroacetyl chloride dropwise via a dropping funnel. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (the reaction can be monitored by thin-layer chromatography).
-
Upon completion, dilute the reaction mixture with dichloromethane and transfer it to a separatory funnel.
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Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 4-nitrophenyl chloroacetate by recrystallization from a suitable solvent system to yield a light yellow crystalline solid.
Analytical Characterization
The identity and purity of synthesized 4-nitrophenyl chloroacetate can be confirmed using various spectroscopic techniques.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of 4-nitrophenyl chloroacetate is characterized by the following key absorption bands:
-
C=O stretching (ester): around 1770-1750 cm⁻¹
-
C=C stretching (aromatic): around 1600-1450 cm⁻¹
-
NO₂ stretching (asymmetric and symmetric): around 1530-1500 cm⁻¹ and 1350-1340 cm⁻¹
-
C-O stretching (ester): around 1250-1150 cm⁻¹
-
C-Cl stretching: around 800-600 cm⁻¹
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum typically shows:
-
A singlet for the two protons of the chloroacetyl group (Cl-CH₂-) in the region of 4.5-5.0 ppm.
-
Two doublets corresponding to the four aromatic protons of the p-nitrophenyl group. The protons ortho to the nitro group are more deshielded and appear further downfield (around 8.2-8.4 ppm) than the protons ortho to the ester group (around 7.3-7.5 ppm).
¹³C NMR: The carbon NMR spectrum will exhibit distinct signals for:
-
The carbonyl carbon of the ester group (around 165-170 ppm).
-
The carbons of the aromatic ring, with the carbon attached to the nitro group being the most deshielded.
-
The methylene carbon of the chloroacetyl group (around 40-45 ppm).
Mass Spectrometry
Mass spectrometry can be used to confirm the molecular weight of 4-nitrophenyl chloroacetate. The molecular ion peak (M⁺) would be observed at m/z corresponding to its molecular weight (215.59).
Reactivity and Applications
Hydrolysis Kinetics
The hydrolysis of 4-nitrophenyl chloroacetate can be readily monitored spectrophotometrically by following the release of the 4-nitrophenolate ion, which has a strong absorbance at approximately 400-410 nm under basic conditions.[5] This property makes it a useful substrate for studying the activity of esterase enzymes.
Experimental Protocol: Hydrolysis Kinetics Assay
Materials:
-
4-Nitrophenyl chloroacetate
-
Buffer solution of desired pH (e.g., phosphate or borate buffer)
-
UV-Vis spectrophotometer
-
Cuvettes
-
Acetonitrile or other suitable organic solvent to prepare a stock solution
Procedure:
-
Prepare a stock solution of 4-nitrophenyl chloroacetate in a suitable organic solvent like acetonitrile.
-
Prepare a series of buffer solutions covering the desired pH range.
-
In a cuvette, add the buffer solution and allow it to equilibrate to the desired temperature in the spectrophotometer's temperature-controlled cell holder.
-
Initiate the reaction by adding a small aliquot of the 4-nitrophenyl chloroacetate stock solution to the cuvette. The final concentration of the organic solvent should be kept low (typically <1% v/v) to minimize its effect on the reaction.
-
Immediately start monitoring the increase in absorbance at the λmax of the 4-nitrophenolate ion (around 400-410 nm, which should be predetermined for the specific buffer and pH).
-
Record the absorbance at regular time intervals.
-
The observed pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a single exponential equation.
Workflow for determining the hydrolysis kinetics of 4-nitrophenyl chloroacetate.
Covalent Modification of Proteins
A primary application of 4-nitrophenyl chloroacetate in drug development and chemical biology is the covalent modification of proteins. The chloroacetyl group is an electrophile that can react with nucleophilic residues on a protein's surface, such as the thiol group of cysteine or the imidazole group of histidine. This irreversible modification can be used to label proteins or to inhibit enzyme activity by targeting active site residues.
Mechanism of covalent protein modification by 4-nitrophenyl chloroacetate.
While 4-nitrophenyl chloroacetate is a powerful tool for inducing covalent modifications, its direct and specific impact on intracellular signaling pathways is not well-documented in the literature. Its biological effects are primarily attributed to its ability to act as a relatively non-specific alkylating agent, leading to the inhibition of enzymes or the disruption of protein function through covalent modification. This can, in turn, indirectly affect various signaling pathways. However, it is not typically employed as a targeted modulator of a specific signaling cascade in the same way as a kinase inhibitor, for example. Its utility in a drug development context is more as a warhead for targeted covalent inhibitors or as a tool for bioconjugation rather than as a standalone signaling modulator.
Safety and Handling
4-Nitrophenyl chloroacetate is a corrosive and irritant compound. It should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. It is moisture-sensitive and should be stored in a tightly sealed container in a cool, dry place.
Conclusion
4-Nitrophenyl chloroacetate is a valuable reagent for researchers in chemistry and drug development. Its well-defined chemical properties and reactivity make it suitable for a range of applications, from studying enzyme kinetics to the development of covalent inhibitors. The experimental protocols outlined in this guide provide a starting point for its synthesis, characterization, and use in the laboratory. As with any reactive chemical, appropriate safety precautions must be taken during its handling and use.
References
- 1. Use of p-nitrophenyl chloroformate chemistry to immobilize protein on orthopedic biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cas 777-84-4,4-NITROPHENYL CHLOROACETATE | lookchem [lookchem.com]
- 3. 错误页 [amp.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
